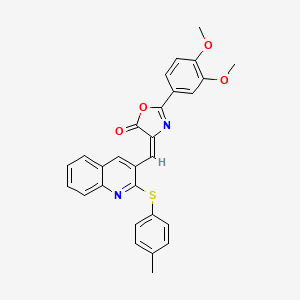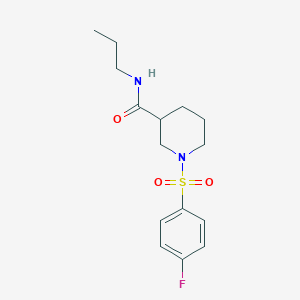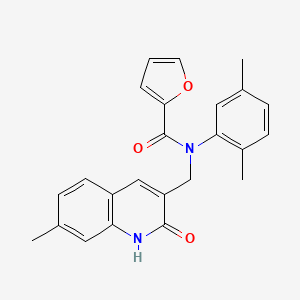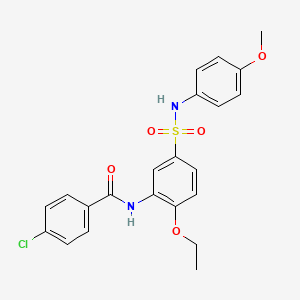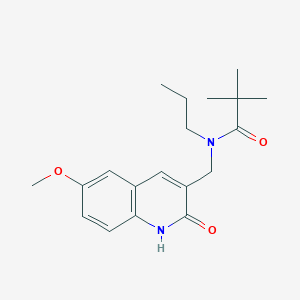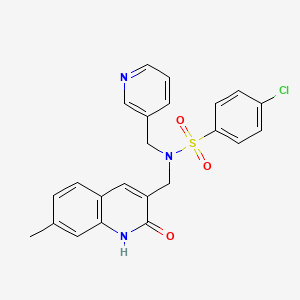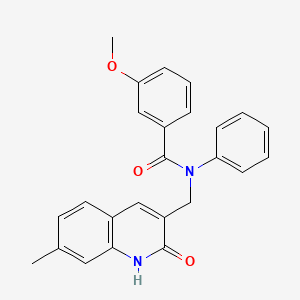
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MPO" and is a member of the oxadiazole family of compounds.
Mecanismo De Acción
The exact mechanism of action of MPO is not yet fully understood. However, it is believed that the compound interacts with specific cellular targets, leading to changes in cellular function. MPO has been shown to have a high affinity for certain proteins, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
MPO has been shown to have a range of biochemical and physiological effects. The compound has been shown to be cytotoxic to certain cancer cell lines, making it a potential candidate for use in cancer therapy. Additionally, MPO has been shown to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MPO in lab experiments is its excellent fluorescent properties. This makes it an ideal candidate for use in imaging applications. However, one of the limitations of using MPO is that it can be difficult to synthesize in large quantities, making it challenging to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on MPO. One potential area of research is in the development of new synthetic routes for the compound, which could lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of MPO, which could lead to the development of new therapeutic applications. Finally, there is potential for the development of new derivatives of MPO with improved properties, which could lead to new applications in various fields.
Métodos De Síntesis
The synthesis of MPO involves the reaction of 2-methoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with p-tolyl isocyanate under specific reaction conditions. This reaction yields MPO as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
MPO has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of fluorescent probes for biological imaging. MPO has been shown to possess excellent fluorescent properties, making it an ideal candidate for use in imaging applications.
Propiedades
IUPAC Name |
3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-6-4-8-16(12-14)21-24-20(25-28-21)18-10-11-19(23-22(18)27-3)15-7-5-9-17(13-15)26-2/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNPZTPSYNGBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


